molecular formula C18H16ClNO3S2 B446826 METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B446826
M. Wt: 393.9g/mol
InChI Key: OZLGOKCMWATOFU-UHFFFAOYSA-N
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Description

METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a benzothiophene and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Moiety: Starting with a chlorinated benzothiophene derivative, the compound is synthesized through a series of halogenation and cyclization reactions.

    Coupling with Thiophene Derivative: The benzothiophene intermediate is then coupled with a thiophene derivative under conditions that promote the formation of the desired ester linkage.

    Final Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and benzothiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the benzothiophene and thiophene rings makes it a candidate for bioactive molecule development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or as additives in polymer production to enhance material properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The benzothiophene and thiophene rings can interact with aromatic residues in proteins, while the ester and carbonyl groups can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate: Similar structure but lacks the ethyl group.

    Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate: Similar structure but has an ethyl ester instead of a methyl ester.

Uniqueness

The presence of both benzothiophene and thiophene rings in METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE makes it unique. This dual-ring system can provide enhanced stability and specific binding properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H16ClNO3S2

Molecular Weight

393.9g/mol

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H16ClNO3S2/c1-4-10-9(2)24-17(13(10)18(22)23-3)20-16(21)15-14(19)11-7-5-6-8-12(11)25-15/h5-8H,4H2,1-3H3,(H,20,21)

InChI Key

OZLGOKCMWATOFU-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Origin of Product

United States

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